molecular formula C14H20O2 B8077545 1-Hept-6-enoxy-2-methoxybenzene

1-Hept-6-enoxy-2-methoxybenzene

Cat. No.: B8077545
M. Wt: 220.31 g/mol
InChI Key: KSXFVTNWKFQMMG-UHFFFAOYSA-N
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Description

1-Hept-6-enoxy-2-methoxybenzene is an aromatic ether derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a hept-6-enoxy chain (-O-(CH₂)₅CH₂CH₂) at position 1.

Properties

IUPAC Name

1-hept-6-enoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h3,7-8,10-11H,1,4-6,9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXFVTNWKFQMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1-Hept-6-enoxy-2-methoxybenzene would typically involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced manufacturing technologies may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-2-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its pharmacological properties and potential use as a drug candidate.

    Industry: The compound could be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The following compounds share structural motifs with 1-Hept-6-enoxy-2-methoxybenzene, enabling comparisons of substituent effects on physical and chemical properties:

1-(1-Ethynylcyclopropyl)-4-methoxybenzene
  • Substituents : Methoxy at position 4, ethynylcyclopropyl at position 1.
  • Key Features: The ethynylcyclopropyl group introduces strain and sp-hybridized carbon atoms, enhancing reactivity compared to the heptenoxy chain. The methoxy group contributes electron-donating effects, similar to the target compound.
  • Toxicity : Classified under acute toxicity Category 4 (oral, dermal, inhalation), though data are incomplete .
  • Applications : Primarily used in research and development due to uncharacterized properties .
4-Methoxy-6-[(1E)-prop-1-en-1-yl]-1,3-benzodioxole
  • Substituents : Methoxy at position 4, propenyl group at position 6, fused 1,3-benzodioxole ring.
  • Key Features: The propenyl group (C3 alkene) shares unsaturation with the hept-6-enoxy chain, but the shorter chain reduces lipophilicity. The benzodioxole system increases ring rigidity compared to the simple benzene backbone.
  • Solubility : Soluble in water and organic solvents, though quantitative data are lacking .
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol
  • Substituents: Methoxy at position 2, benzimidazole at position 6, phenolic hydroxyl group.
  • The phenolic -OH group increases polarity, affecting solubility .
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
  • Substituents : Methoxy at position 2, hexyloxyethyl chain at position 3, bromine at position 1.
  • Key Features: The hexyloxy chain (C6) is shorter than heptenoxy (C7), reducing hydrophobicity. Bromine enhances molecular weight and reactivity (e.g., in electrophilic substitutions) .

Data Table: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Solubility Toxicity Profile
This compound Hept-6-enoxy, Methoxy ~222.3 (calculated) Ether, Alkene Insufficient data Unknown
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl, Methoxy ~186.2 (estimated) Ether, Alkyne No data Acute Tox. Category 4
4-Methoxy-6-[(1E)-propenyl]-1,3-benzodioxole Propenyl, Methoxy, Benzodioxole ~220.2 (estimated) Ether, Alkene, Dioxole Soluble (qualitative) No data
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol Benzimidazole, Methoxy, Phenolic -OH ~284.3 (calculated) Methoxy, Benzimidazole, -OH Moderate polarity No data
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene Hexyloxyethyl, Methoxy, Bromine ~315.3 (reported) Ether, Bromine Likely lipophilic No data

Research Findings and Implications

Shorter alkenes (e.g., propenyl in benzodioxole derivatives) may reduce steric hindrance in reactions compared to heptenoxy .

Reactivity and Stability: Ethynylcyclopropyl groups (in 1-(1-ethynylcyclopropyl)-4-methoxybenzene) confer strain-driven reactivity, whereas the heptenoxy chain’s terminal alkene may participate in addition or polymerization reactions .

Solubility and Applications: Benzimidazole-containing derivatives exhibit enhanced solubility in polar solvents due to hydrogen bonding, contrasting with the likely hydrophobic behavior of this compound . The benzodioxole system in 4-methoxy-6-[(1E)-propenyl]-1,3-benzodioxole may improve stability in acidic environments compared to simple ethers .

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